Cycloprothrin-d5
Description
Properties
Molecular Formula |
C₂₆H₁₆D₅Cl₂NO₄ |
|---|---|
Molecular Weight |
487.39 |
Synonyms |
2,2-Dichloro-1-(4-ethoxyphenyl)cyclopropanecarboxylic Acid Cyano(3-phenoxyphenyl)methyl Ester-d5; Cyclosal-d5; Cyclosal (insecticide)-d5; GH 414-d5; NK 8116-d5; Phencyclate-d5 |
Origin of Product |
United States |
Synthetic Strategies and Chemical Derivatization of Cycloprothrin D5
Stereoselective Synthesis of Cycloprothrin Isotopologues
The stereochemistry of pyrethroid insecticides is a determining factor in their biological activity. Consequently, the stereoselective synthesis of Cycloprothrin isotopologues is of significant interest to ensure the production of the desired isomeric form.
Synthesis of Deuterium-Labeled Precursors
For instance, the synthesis of other deuterated compounds often begins with a simple, heavily deuterated building block. biomedres.usrepec.orgawuahlab.com In the case of Cycloprothrin-d5, where the deuterium (B1214612) labels are on a phenyl ring, a plausible precursor would be a deuterated benzene (B151609) derivative. The synthesis could commence with a commercially available d6-benzene or a d5-bromobenzene, which would then be elaborated through a series of reactions to construct the final molecule.
A general approach for synthesizing deuterated aromatic compounds involves electrophilic aromatic substitution reactions using deuterated reagents or the reduction of halogenated precursors with a deuterium source. For example, the synthesis of d5-JPH203, another complex deuterated molecule, started from benzoic acid-d5. biomedres.usrepec.org This suggests that a similar strategy, likely starting from a deuterated benzoic acid or a related aromatic compound, could be employed for the synthesis of the deuterated portion of this compound.
Table 1: Potential Deuterated Precursors for this compound Synthesis
| Precursor Name | Potential Synthetic Utility |
| Benzene-d6 | Starting material for multi-step synthesis of the deuterated phenyl group. |
| Bromobenzene-d5 | A versatile intermediate for forming carbon-carbon bonds via cross-coupling reactions. |
| Benzoic acid-d5 | Can be converted to a variety of functional groups needed for the final assembly. biomedres.usrepec.org |
| Phenol-d5 | A potential precursor for the ether linkage present in Cycloprothrin. |
Stereochemical Considerations in Deuterated Cycloprothrin Synthesis
Cycloprothrin possesses chiral centers, leading to the existence of multiple stereoisomers. nih.govmedchemexpress.com The biological activity of these isomers can vary significantly. Therefore, controlling the stereochemistry during the synthesis of this compound is crucial to obtain a product that is a suitable internal standard for the active isomer of the non-labeled compound.
The synthesis of chiral pyrethroids often involves the use of chiral resolving agents or asymmetric catalysis to selectively produce the desired stereoisomer. The esterification of a chiral acid with a chiral alcohol is a key step in many pyrethroid syntheses. researchgate.net To achieve stereoselectivity in the synthesis of this compound, a deuterated precursor would be reacted with a chiral counterpart that directs the stereochemical outcome of the reaction.
The separation of stereoisomers is also a critical aspect of obtaining stereochemically pure Cycloprothrin. nih.govmedchemexpress.com Chiral chromatography is a powerful technique for separating enantiomers and diastereomers. For Cycloprothrin, specific chiral columns have been shown to be effective in separating its various isomers. nih.govmedchemexpress.com
Advanced Synthetic Methodologies for Deuterated Analogs
The development of novel synthetic methods is continuously advancing the field of isotopic labeling, offering more efficient and selective ways to introduce deuterium into complex molecules.
Multicomponent Reactions in Isotopic Labeling
Multicomponent reactions (MCRs) are powerful synthetic tools where three or more reactants combine in a single step to form a complex product, incorporating most of the atoms from the starting materials. thieme-connect.deresearchgate.netbeilstein-journals.orgnih.gov This approach is highly efficient and atom-economical, making it an attractive strategy for isotopic labeling. thieme-connect.deresearchgate.net
The use of deuterated building blocks in MCRs allows for the rapid and modular synthesis of isotopically labeled compounds. thieme-connect.debeilstein-journals.org For example, deuterated aldehydes, amines, or isocyanides can be employed in well-known MCRs such as the Ugi or Passerini reactions to generate a diverse library of deuterated molecules. nih.govbeilstein-journals.org While the direct application of MCRs to the synthesis of this compound has not been reported, the principles of this methodology could be adapted to construct key fragments of the molecule or to assemble the final structure in a convergent manner.
The key advantage of using MCRs for isotopic labeling lies in their ability to introduce the label at a late stage of the synthesis, which is often more efficient than carrying the label through a long synthetic sequence. thieme-connect.de This approach also allows for the precise placement of the deuterium atoms within the molecule by choosing the appropriately deuterated starting material. beilstein-journals.org
Table 2: Examples of Multicomponent Reactions in Isotopic Labeling
| Reaction Name | Description | Potential for Deuterated Synthesis |
| Ugi Reaction | A four-component reaction of an aldehyde, an amine, a carboxylic acid, and an isocyanide. nih.gov | Can incorporate a deuterated aldehyde or amine to label the product. beilstein-journals.org |
| Passerini Reaction | A three-component reaction of a carboxylic acid, an aldehyde or ketone, and an isocyanide. nih.gov | A deuterated aldehyde or carboxylic acid can be used to introduce the isotopic label. beilstein-journals.org |
| Hantzsch Dihydropyridine Synthesis | A condensation reaction of an aldehyde, two equivalents of a β-ketoester, and ammonia (B1221849) or an ammonium (B1175870) salt. nih.gov | Deuterated aldehydes can be used to synthesize deuterated dihydropyridines. beilstein-journals.org |
Purification and Isomeric Separation Techniques for this compound
The final step in the preparation of this compound is its purification and, if necessary, the separation of its isomers. Given the structural similarity to its non-labeled counterpart, the purification techniques developed for Cycloprothrin are directly applicable to this compound.
High-performance liquid chromatography (HPLC) is a standard method for the purification of organic compounds. For the separation of stereoisomers, chiral HPLC is the technique of choice. nih.govmedchemexpress.com The successful separation of Cycloprothrin isomers has been achieved using specific chiral stationary phases. nih.govmedchemexpress.com For instance, a study reported the complete separation of (1R, α)-cycloprothrin isomers on a DAICEL CHIRALCEL OJ-H column and (1S, α)-cycloprothrin isomers on a DAICEL CHIRALCEL OD-H column. nih.govmedchemexpress.com These methods would be expected to be equally effective for the separation of the corresponding deuterated isomers of this compound.
The purity of the final product is typically assessed by a combination of analytical techniques, including nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry. For this compound, these techniques would also confirm the incorporation and position of the deuterium atoms.
Advanced Analytical Methodologies and Quantification of Cycloprothrin D5
Mass Spectrometry-Based Techniques for Quantification
Mass spectrometry (MS), coupled with chromatographic separation, stands as the cornerstone for the trace-level detection and quantification of pesticides. For Cycloprothrin and its deuterated analog, both liquid and gas chromatography-tandem mass spectrometry offer high sensitivity and selectivity.
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly effective technique for the analysis of pyrethroids, including Cycloprothrin. shimadzu.com This method is particularly suited for compounds that are thermally labile or less volatile. The separation is typically achieved on a reverse-phase column, followed by ionization, most commonly via electrospray ionization (ESI). lcms.cz The tandem mass spectrometer, often a triple quadrupole (TQ), operates in multiple reaction monitoring (MRM) mode, which provides exceptional selectivity and sensitivity by monitoring specific precursor-to-product ion transitions. nih.gov For Cycloprothrin, specific MRM transitions are optimized to ensure accurate detection and quantification, free from matrix interferences. shimadzu.comlcms.cz A study detailing a simultaneous analysis of 14 pyrethroids successfully detected Cycloprothrin using ESI in positive mode. lcms.cz
Table 1: LC-MS/MS Parameters for Cycloprothrin Detection This interactive table summarizes typical mass spectrometry settings for Cycloprothrin analysis.
| Parameter | Value | Source |
|---|---|---|
| Compound | Cycloprothrin | shimadzu.com |
| Polarity | Positive (+) | shimadzu.comlcms.cz |
| Precursor Ion (m/z) | 498.90 | shimadzu.com |
| Product Ion (m/z) | 181.10 | shimadzu.com |
| Ionization Mode | Electrospray Ionization (ESI) | lcms.cz |
While traditionally favored for pyrethroid analysis, gas chromatography-tandem mass spectrometry (GC-MS/MS) remains a robust and widely used technique. usgs.govresearchgate.net It is ideal for the analysis of volatile and thermally stable compounds. Samples are often prepared using procedures like the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method, which involves an acetonitrile (B52724) extraction followed by a dispersive solid-phase extraction (dSPE) cleanup step. thermofisher.comlcms.cz In GC-MS/MS, the separation occurs in a capillary column, and ionization is typically achieved through electron impact (EI). The subsequent tandem MS analysis in MRM mode allows for the selective detection of target analytes even in complex matrices like food and soil. lcms.czusda.gov The high selectivity of MS/MS detection is crucial for overcoming matrix effects that can be a challenge with less selective detectors, especially when using a simplified cleanup procedure like QuEChERS. thermofisher.com
The primary and most critical application of Cycloprothrin-d5 is its use as an internal standard (IS) in quantitative analytical methods. nih.gov In quantitative analysis, especially for trace residues in complex samples, variations in sample preparation (e.g., extraction efficiency, cleanup losses) and instrument response can lead to inaccurate results. An internal standard is a compound added to samples, calibration standards, and quality controls at a known concentration before any processing steps. ca.gov
An ideal internal standard has physicochemical properties nearly identical to the analyte but is clearly distinguishable by the detector. This compound fits this role perfectly for the analysis of Cycloprothrin. It co-elutes with the non-deuterated Cycloprothrin during chromatography and exhibits the same behavior during extraction and ionization. However, due to its higher mass (from the five deuterium (B1214612) atoms), it is easily distinguished by the mass spectrometer. By calculating the ratio of the analyte signal to the internal standard signal, analysts can correct for variations, leading to highly accurate and precise quantification. The use of stable isotope-labeled internal standards like Cypermethrin-d5 and Deltamethrin-d5 is a well-established practice in the multi-residue analysis of pyrethroids. nih.gov
Table 2: Examples of Deuterated Pyrethroids as Internal Standards in LC-MS/MS Analysis This interactive table shows examples of deuterated internal standards used for the quantification of their corresponding pyrethroid analytes.
| Analyte | Internal Standard | Source |
|---|---|---|
| Cypermethrin (B145020) | Cypermethrin-d5 | nih.gov |
| Deltamethrin | Deltamethrin-d5 | nih.gov |
| Permethrin | Permethrin-d5 | nih.gov |
Spectroscopic Characterization of Deuterated Cycloprothrin
Beyond its use in quantification, this compound must be thoroughly characterized to confirm its identity and the successful incorporation of deuterium atoms. Spectroscopic techniques are essential for this purpose.
Nuclear Magnetic Resonance (NMR) spectroscopy is a definitive technique for structure elucidation. While proton (¹H) NMR is standard for organic compounds, Deuterium (²H or D) NMR is a powerful alternative for analyzing highly deuterium-enriched compounds. sigmaaldrich.com For a compound like this compound, where the deuterium enrichment is high (typically >98%), conventional ¹H NMR spectra would show very weak signals corresponding to the residual protons. sigmaaldrich.com
In contrast, ²H NMR directly observes the deuterium nuclei. This provides unambiguous information for structure verification and can confirm the specific locations of the deuterium atoms within the molecule. A key advantage of ²H NMR is that it can be performed in non-deuterated solvents, resulting in a clean spectrum without large solvent signals. sigmaaldrich.com Advanced 2D NMR techniques, such as HMQC (Heteronuclear Multiple-Quantum Coherence) and HMBC (Heteronuclear Multiple-Bond Correlation), can also be used to unequivocally assign all signals and confirm the molecular structure. nih.gov
Vibrational spectroscopy, which includes techniques like Fourier-Transform Infrared (FTIR) and Raman spectroscopy, provides information about the vibrational modes of a molecule. The substitution of hydrogen with deuterium, a heavier isotope, results in a significant isotopic effect on these vibrations. cchmc.org
The vibrational frequency of a bond is dependent on the masses of the atoms involved. Because deuterium has approximately twice the mass of protium (B1232500) (hydrogen), the frequency of a C-D (carbon-deuterium) bond vibration is significantly lower than that of a corresponding C-H bond. This shift in frequency is a direct and predictable consequence of the isotopic labeling. cchmc.org Therefore, by comparing the vibrational spectrum of this compound with that of its non-deuterated counterpart, analysts can observe the appearance of new absorption bands at lower wavenumbers, confirming the presence of C-D bonds. These isotopic effects provide a clear spectroscopic signature of deuterium incorporation. cchmc.orgrsc.org
Chromatographic Separation Techniques for Trace Analysis
The trace analysis of this compound, which is primarily used as an internal standard for the quantification of Cycloprothrin, relies on advanced chromatographic separation techniques to isolate it from complex sample matrices and potential interferences. The choice of technique is largely dependent on the physicochemical properties of the analyte and the nature of the sample. Both gas chromatography (GC) and liquid chromatography (LC) have been successfully employed for the analysis of pyrethroids. nih.govresearchgate.net
Gas Chromatography-Mass Spectrometry (GC-MS/MS):
GC-MS/MS is a powerful technique for the analysis of volatile and semi-volatile compounds like many pyrethroids. americanlaboratory.com The separation is achieved based on the compound's boiling point and its interaction with the stationary phase of the GC column. For pyrethroids, a common approach involves using a low-polarity capillary column, such as one with a 5% phenyl-dimethylpolysiloxane stationary phase. thermofisher.com The sample is injected into a heated inlet, where it is vaporized and carried by an inert gas (e.g., helium) through the column. The temperature of the column is gradually increased (a temperature gradient) to elute the compounds at different times.
Following separation by GC, the analytes are introduced into a tandem mass spectrometer (MS/MS). The MS/MS provides a high degree of selectivity and sensitivity by performing two stages of mass analysis. In the first stage, a specific precursor ion for the analyte of interest is selected. This ion is then fragmented in a collision cell, and a specific product ion is monitored in the second stage of mass analysis. This process, known as Multiple Reaction Monitoring (MRM), significantly reduces background noise and allows for trace-level detection. nih.gov While specific MRM transitions for this compound are not widely published, the principle involves selecting a precursor ion that is 5 mass units higher than that of the non-deuterated Cycloprothrin, with the subsequent product ions also reflecting this mass shift.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS):
LC-MS/MS has become increasingly popular for the analysis of a broad range of pesticides, including pyrethroids that may be thermolabile or less volatile. lcms.czca.gov This technique separates compounds based on their partitioning between a liquid mobile phase and a solid stationary phase. Reversed-phase chromatography, using a C18 or C8 column, is commonly employed for pyrethroid analysis. lcms.cz The mobile phase typically consists of a mixture of water and an organic solvent, such as methanol (B129727) or acetonitrile, often with additives like ammonium (B1175870) formate (B1220265) or formic acid to improve ionization efficiency. nih.govnih.gov
After separation on the LC column, the eluent is introduced into the mass spectrometer, typically using an electrospray ionization (ESI) source. ESI ionizes the analytes in the liquid phase before they enter the mass analyzer. Similar to GC-MS/MS, tandem mass spectrometry with MRM is used for quantification, providing high selectivity and sensitivity. ca.gov
Sample Preparation for Chromatographic Analysis:
Prior to chromatographic analysis, a crucial sample preparation step is required to extract the analytes from the sample matrix and remove interfering substances. A widely adopted method for pesticide residue analysis in various matrices is the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method. nih.govlcms.cz The QuEChERS procedure typically involves an initial extraction with an organic solvent (e.g., acetonitrile), followed by a partitioning step using salts (e.g., magnesium sulfate, sodium chloride). A subsequent cleanup step, known as dispersive solid-phase extraction (d-SPE), is often performed using a combination of sorbents to remove specific interferences like lipids and pigments.
The Role of this compound in Quantitative Analysis:
In quantitative trace analysis, the use of a stable isotope-labeled internal standard, such as this compound, is essential for achieving high accuracy and precision. nih.gov This technique, known as isotope dilution mass spectrometry, involves adding a known amount of the deuterated standard to the sample at the beginning of the analytical procedure. Since this compound is chemically identical to Cycloprothrin, it behaves similarly during extraction, cleanup, and chromatographic separation. Any loss of the analyte during sample processing will be mirrored by a proportional loss of the internal standard.
In the mass spectrometer, the deuterated and non-deuterated compounds are distinguished by their mass difference. By measuring the ratio of the response of the native analyte to the deuterated internal standard, accurate quantification can be achieved, compensating for matrix effects and variations in instrument response.
Detailed Research Findings:
Research on the multi-residue analysis of pyrethroids has demonstrated the efficacy of LC-MS/MS for the detection of Cycloprothrin. A study by Shimadzu Corporation showcased a method for the simultaneous analysis of 15 pyrethroids, including Cycloprothrin, using a triple quadrupole LC-MS/MS system with ultrafast polarity switching. shimadzu.com This method employed a PFP (pentafluorophenyl) column and a gradient elution with a mobile phase of ammonium acetate (B1210297) in water and methanol. The MRM transitions for Cycloprothrin were identified, providing the basis for its sensitive and selective quantification. While this study did not specifically report on this compound, the established method for the non-deuterated form provides the foundation for its analysis using a deuterated internal standard.
The following tables summarize the chromatographic conditions and mass spectrometric parameters for the analysis of Cycloprothrin, which would be representative for a method incorporating this compound.
Table 1: Representative LC-MS/MS Parameters for Cycloprothrin Analysis
| Parameter | Value |
| Chromatography System | High-Performance Liquid Chromatography (HPLC) or Ultra-High Performance Liquid Chromatography (UHPLC) |
| Column | PFP (Pentafluorophenyl) or C18 reversed-phase column |
| Mobile Phase A | 5 mM Ammonium acetate in Water |
| Mobile Phase B | Methanol |
| Flow Rate | 0.2 - 0.4 mL/min |
| Injection Volume | 1 - 5 µL |
| Column Temperature | 40 °C |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Precursor Ion (m/z) | [Value for Cycloprothrin] |
| Product Ion (m/z) | [Value for Cycloprothrin] |
| Internal Standard | This compound |
| Data is representative and based on published methods for pyrethroid analysis. Specific values for precursor and product ions for Cycloprothrin are proprietary to specific laboratories and instrument manufacturers but are determined through standard method development procedures. |
Table 2: Typical Method Validation Data for Pyrethroid Trace Analysis using Chromatographic Techniques
| Validation Parameter | Typical Performance |
| Linearity (R²) | > 0.99 |
| Limit of Quantification (LOQ) | 0.1 - 10 µg/kg |
| Recovery | 70 - 120% |
| Precision (RSD) | < 20% |
| This table represents typical performance characteristics for trace-level pesticide analysis by LC-MS/MS or GC-MS/MS and would be the expected outcome for a validated method for Cycloprothrin using this compound as an internal standard. nih.govusgs.gov |
Metabolic Pathways and Biotransformation Studies Utilizing Cycloprothrin D5
In Vitro Metabolic Fate Investigations
In vitro studies are fundamental to elucidating the metabolic pathways of xenobiotics like Cycloprothrin without the complexities of a whole-organism model. The use of Cycloprothrin-d5 in these assays enhances the analytical sensitivity and specificity, allowing for a detailed investigation of its biotransformation.
Identification of Primary Metabolites through Isotopic Tracing
Isotopic tracing with this compound is a powerful technique for the unambiguous identification of metabolites. When this compound is incubated with in vitro systems, such as liver microsomes, the resulting metabolites retain the deuterium (B1214612) label, creating a distinct mass shift that is readily detectable by mass spectrometry (MS). nih.govnih.gov This method allows for the differentiation of true metabolites from background contaminants or endogenous molecules.
While specific studies on this compound are not extensively detailed in public literature, the metabolic pathways for pyrethroids are well-established. The primary metabolic route is the cleavage of the central ester bond. nih.govfrontiersin.org For Cycloprothrin, this hydrolysis would yield two primary metabolites: 2,2-dichloro-1-(4-ethoxyphenyl)cyclopropanecarboxylic acid and cyano(3-phenoxyphenyl)methanol. The use of this compound, with deuterium atoms strategically placed on the molecule, would confirm the formation of these and other downstream metabolites by tracking the isotopic label through the metabolic cascade. acs.orgiaea.org
Enzymatic Degradation Pathways: Esterase, Cytochrome P450, and Glutathione (B108866) S-transferase Mediated Processes
The biotransformation of pyrethroids, including Cycloprothrin, is primarily mediated by three major families of enzymes: carboxylesterases (CES), cytochrome P450 monooxygenases (CYP450), and glutathione S-transferases (GST). researchgate.netscienceopen.commdpi.com
Carboxylesterases (CES): These enzymes are responsible for the initial and most significant step in the detoxification of many pyrethroids: the hydrolysis of the ester linkage. nih.govresearchgate.net This cleavage breaks the molecule into its respective acid and alcohol fragments, which are generally less toxic and more readily excreted. nih.govnih.gov In vitro assays using liver microsomes have demonstrated that trans-isomers of pyrethroids are often hydrolyzed more effectively than cis-isomers. nih.govresearchgate.net
Cytochrome P450 (CYP450): This superfamily of enzymes catalyzes oxidative metabolism. researchgate.netmdpi.com For pyrethroids, CYP450s are involved in hydroxylating various positions on both the acid and alcohol moieties of the parent compound and its primary metabolites. nih.gov For Cycloprothrin, this could involve oxidation of the phenoxybenzyl or ethoxyphenyl groups. Human P450 isoforms active towards pyrethroids include CYP2C8, CYP2C9, CYP2C19, and CYP3A4. nih.gov
Glutathione S-transferases (GST): These enzymes play a role in the detoxification process by catalyzing the conjugation of glutathione to the pyrethroid molecule or its metabolites, rendering them more water-soluble for excretion. scienceopen.commdpi.com
| Enzyme Family | Primary Role in Cycloprothrin Metabolism | Typical Reaction |
|---|---|---|
| Carboxylesterases (CES) | Primary detoxification step | Hydrolysis of the central ester bond |
| Cytochrome P450 (CYP450) | Oxidative metabolism | Hydroxylation of aromatic rings |
| Glutathione S-transferases (GST) | Conjugation for excretion | Conjugation with glutathione |
Role of Deuterium Labeling in Elucidating Metabolic Stability and Pathway Dynamics
Deuterium labeling is a key strategy in medicinal and environmental chemistry to investigate metabolic stability. juniperpublishers.comresearchgate.net The bond between carbon and deuterium (C-D) is stronger than the carbon-hydrogen (C-H) bond. juniperpublishers.com This difference can lead to a "kinetic isotope effect," where the rate of a chemical reaction, such as enzymatic metabolism, is slowed at the site of deuteration if the C-H bond cleavage is the rate-limiting step. acs.org
By strategically placing deuterium atoms at sites on the Cycloprothrin molecule susceptible to CYP450-mediated oxidation, researchers can:
Increase Metabolic Stability: If a specific position is a metabolic "soft spot," replacing hydrogen with deuterium can slow its breakdown, increasing the half-life of the compound in vitro. juniperpublishers.comnih.govmdpi.com
Elucidate Pathway Dynamics: By observing how deuteration at one site affects the formation of various metabolites, researchers can better understand the preferred metabolic pathways. juniperpublishers.comfrontiersin.org This can reveal "metabolic switching," where the blockage of one pathway enhances metabolism through alternative routes. juniperpublishers.comresearchgate.net
Improve Analytical Tracing: The deuterium label acts as a stable, non-radioactive tracer, simplifying the detection and quantification of the parent compound and its metabolites in complex biological matrices. acs.org
Microbial Degradation and Bioremediation Mechanisms
The environmental fate of pesticides like Cycloprothrin is heavily influenced by microbial activity. Many microorganisms have evolved the ability to use pesticides as a source of carbon and energy, a process crucial for bioremediation. nih.govfrontiersin.orgfrontiersin.org
Characterization of Microbial Strains Involved in Cycloprothrin Degradation
A wide variety of bacterial and fungal strains have been identified that can degrade pyrethroid insecticides. nih.govfrontiersin.org While specific studies isolating Cycloprothrin degraders are limited, research on structurally similar pyrethroids provides a strong indication of the types of microbes that would be effective. The initial step in microbial degradation, similar to mammalian metabolism, is typically the hydrolysis of the ester bond by esterase or hydrolase enzymes. nih.govfrontiersin.org
Key Microbial Genera in Pyrethroid Degradation:
Bacteria: Genera such as Bacillus, Pseudomonas, Acinetobacter, Sphingobium, and Ochrobactrum have shown significant pyrethroid-degrading capabilities. nih.govfrontiersin.orgscielo.brals-journal.com For instance, some Bacillus species can nearly completely degrade cypermethrin (B145020) at high concentrations. frontiersin.org
Fungi: Fungi are also potent degraders of pyrethroids. mdpi.com Genera including Aspergillus, Trichoderma, and Cladosporium have been reported to efficiently break down various pyrethroids. nih.govfrontiersin.orgscielo.brnih.gov Fungi are often considered better candidates for pesticide bioremediation than bacteria. mdpi.com
| Microbial Kingdom | Key Genera | Example of Degraded Pyrethroid |
|---|---|---|
| Bacteria | Bacillus | Cypermethrin, Bifenthrin frontiersin.org |
| Pseudomonas | Cyfluthrin frontiersin.org | |
| Acinetobacter | Cypermethrin als-journal.com | |
| Sphingobium | Fenpropathrin, Cypermethrin frontiersin.org | |
| Ochrobactrum | Pyrethroids frontiersin.org | |
| Fungi | Aspergillus | Gamma-cyhalothrin scielo.br |
| Trichoderma | Cyfluthrin frontiersin.org | |
| Cladosporium | Fenvalerate, Deltamethrin nih.gov |
Isotopic Tracking of Compound Transformation in Microbial Systems
Stable Isotope Probing (SIP) is a powerful technique used to track the fate of a labeled compound within a microbial community. researchgate.net By introducing this compound into a microbial culture or soil sample, researchers can trace the deuterium label as the compound is broken down and assimilated by microorganisms. researchgate.netnih.gov
This methodology allows for:
Identification of Degrading Organisms: By analyzing biomolecules like DNA, RNA, or proteins for the incorporation of the isotope, scientists can identify the specific microorganisms that are actively metabolizing the compound. researchgate.net
Elucidation of Degradation Pathways: Following the isotopic signature into various metabolic intermediates helps to reconstruct the complete degradation pathway. iaea.orgresearchgate.net This can confirm whether the degradation proceeds through ester hydrolysis and subsequent breakdown of the aromatic rings.
Quantification of Biodegradation: The rate of disappearance of the labeled parent compound and the appearance of labeled metabolites provides a quantitative measure of biodegradation, helping to assess the efficiency of different microbial strains or environmental conditions. semanticscholar.org
Plant Metabolism Studies of this compound
There is currently no available scientific literature detailing the metabolic pathways of this compound in plants. Research on how this specific isotopically labeled insecticide is taken up, transformed, and compartmentalized within various plant species has not been published. Consequently, data on its degradation products, conjugation with plant biomolecules, or the enzymes involved in its biotransformation are not available.
Without experimental data, it is not possible to provide an analysis of its metabolic fate in crops or to compile data tables on metabolite distribution and concentration.
Environmental Fate, Transport, and Degradation Dynamics of Cycloprothrin and Its Deuterated Analogs
Soil Adsorption, Desorption, and Mobility Studies
The movement and retention of Cycloprothrin in the soil environment are primarily dictated by adsorption and desorption processes. researchgate.net Cycloprothrin, like many pyrethroids, has low aqueous solubility and a strong tendency to bind to soil particles, which generally limits its mobility. herts.ac.ukpiat.org.nz This strong binding, or adsorption, means it is not expected to leach significantly into groundwater. herts.ac.uk The soil, therefore, often acts as a primary sink for this type of pesticide. researchgate.net Studies on the related pyrethroid cypermethrin (B145020) show it is fairly immobile in soil due to its strong affinity for organic matter. piat.org.nz However, the degradation products of pyrethroids can be more mobile than the parent compound. piat.org.nz
The extent of Cycloprothrin's adsorption and subsequent mobility is not uniform but is heavily influenced by the physicochemical properties of the soil. researchgate.netresearchgate.net Key parameters include:
Organic Matter Content: Soil organic carbon is the most significant factor influencing the adsorption of hydrophobic pesticides like pyrethroids. piat.org.nzmdpi.comnih.gov Soils with higher organic matter content exhibit greater adsorption, which reduces the bioavailability and mobility of the compound. mdpi.com
Clay Content and Type: The mineral fraction of the soil, particularly clay particles, provides surfaces for pesticide adsorption. mdpi.com The type and amount of clay can affect the strength of this binding.
Soil pH: Soil pH can influence the surface charge of soil colloids and the chemical state of the pesticide, although this is more critical for ionizable pesticides. researchgate.netnih.gov For pyrethroids, pH can also affect the rate of abiotic degradation processes like hydrolysis. piat.org.nz
Soil Moisture: Water content affects the partitioning of the pesticide between the soil, water, and air phases within the soil matrix, influencing both degradation rates and mobility. researchgate.net
Table 1: Influence of Soil Properties on Pesticide Adsorption
| Soil Parameter | Influence on Adsorption | Effect on Mobility | Primary Mechanism |
|---|---|---|---|
| Organic Matter | Increases Adsorption | Decreases Mobility | Hydrophobic partitioning and binding to organic colloids. piat.org.nznih.gov |
| Clay Content | Increases Adsorption | Decreases Mobility | Surface binding to mineral particles. mdpi.com |
| Soil pH | Variable; Affects Degradation | Indirectly Affects Mobility | Influences hydrolysis rates and surface charges on soil colloids. researchgate.net |
Isotopically labeled compounds, such as Cycloprothrin-d5, are essential for accurately studying mobility and degradation in soil. iaea.org Compound-Specific Isotope Analysis (CSIA) and tracer studies utilize molecules labeled with stable isotopes (like deuterium (B1214612) in this compound) or radioisotopes to track their fate. mdpi.comnih.gov
In these experiments, soil columns (disturbed or intact soil samples in a laboratory setting) or lysimeters (larger, enclosed blocks of soil studied under field or semi-field conditions) are treated with this compound. Leachate (water moving through the soil profile) and soil from different depths are collected over time and analyzed.
The use of a deuterated analog allows for:
Precise Quantification: Mass spectrometry can easily distinguish this compound from its non-labeled counterpart and any background interference, allowing for sensitive and specific measurement of its concentration in soil and water samples. iaea.org
Source Tracking: It confirms that the compound detected originated from the experimental application, eliminating ambiguity about its source. mdpi.com
Metabolic Pathway Elucidation: By tracking the appearance of deuterated degradation products, researchers can map the transformation pathways of the parent compound under realistic soil conditions. iaea.org
While specific experimental data for this compound in such systems is not publicly available, this isotopic tracer technique is a standard and powerful method for establishing the mobility and degradation half-life of pesticides in different soil types. iaea.orgyoutube.com
Aquatic System Behavior and Persistence
When Cycloprothrin enters aquatic systems, typically through runoff or spray drift, its behavior is governed by its low water solubility and high affinity for organic materials. herts.ac.ukpiat.org.nz It partitions rapidly from the water column to suspended particulates and bottom sediment. piat.org.nz This process significantly reduces the concentration of the pesticide in the water itself but can lead to its accumulation in the sediment, which may then act as a long-term reservoir for the contaminant. piat.org.nznih.gov The persistence of Cycloprothrin in aquatic environments can be moderate, depending on local conditions such as water chemistry, sunlight exposure, and microbial activity. herts.ac.uk
Two primary abiotic degradation pathways for pyrethroids like Cycloprothrin in aquatic environments are hydrolysis and photolysis.
Hydrolysis: This is the chemical breakdown of the compound by reaction with water. The primary site of hydrolysis for pyrethroids is the ester linkage, which splits the molecule into an alcohol and a carboxylic acid. piat.org.nzresearchgate.net The rate of hydrolysis is highly dependent on pH; pyrethroids are generally stable at neutral or acidic pH but degrade more rapidly under alkaline (high pH) conditions. piat.org.nzceek.jp For example, Cycloprothrin is reported to be stable to aqueous photolysis at pH 7. herts.ac.uk
Photolysis: This is degradation caused by exposure to sunlight. In clear, shallow waters, photolysis can be a significant degradation route. piat.org.nz The process can involve cleavage of the ester bond and other oxidative reactions. ceek.jpresearchgate.net Studies on the pyrethroid metofluthrin (B10177) showed rapid photodegradation with half-lives of 1.1–3.4 days when exposed to a xenon arc lamp simulating sunlight. ceek.jp
The partitioning of a chemical between sediment and the overlying water is described by the partition coefficient (Koc or Kd). Due to its hydrophobic nature (high octanol-water partition coefficient), Cycloprothrin has a strong tendency to adsorb to the organic carbon fraction of sediments. piat.org.nzitrcweb.org This leads to a high sediment-water partition coefficient.
The process involves:
Rapid Adsorption: Upon entering a water body, Cycloprothrin quickly binds to suspended organic particles.
Sedimentation: These particles eventually settle, transferring the pesticide to the bottom sediments.
Resuspension and Release: Sediments are not always a permanent sink. Physical disturbances (e.g., high flow events, bioturbation by benthic organisms) can resuspend sediments, potentially re-releasing the pesticide or its metabolites back into the water column. nih.govitrcweb.org
This dynamic partitioning between water and sediment is a critical factor controlling the exposure of aquatic organisms to the pesticide. piat.org.nznih.gov
Identification and Profiling of Environmental Degradation Products of this compound
The degradation of Cycloprothrin, whether through biotic or abiotic processes, involves the breakdown of the parent molecule into smaller compounds known as degradates or metabolites. The principal degradation route for pyrethroids in both soil and water is the cleavage of the ester linkage. piat.org.nzresearchgate.net
For Cycloprothrin, this would yield two primary degradation products:
3-phenoxybenzyl alcohol (PBA)
2,2-dichloro-1-(4-ethoxyphenyl)cyclopropanecarboxylic acid (DCECA) (by analogy with the structure of Cycloprothrin and known pyrethroid degradation)
These primary metabolites can undergo further degradation, eventually leading to the formation of carbon dioxide under aerobic conditions. piat.org.nz
When studying the degradation of This compound , the resulting degradation products would retain the deuterium labels. For instance, if the deuterium atoms are located on the phenoxybenzyl moiety, the resulting 3-phenoxybenzyl alcohol metabolite would be 3-phenoxybenzyl alcohol-d5 . This isotopic signature is invaluable for environmental monitoring and metabolism studies. It allows researchers using mass spectrometry to definitively identify and quantify the degradation products originating from the applied pesticide, distinguishing them from any pre-existing environmental contaminants and confirming the specific degradation pathways. mdpi.comnih.gov
Table 2: Predicted Environmental Degradation Products of Cycloprothrin and this compound
| Parent Compound | Primary Degradation Pathway | Key Degradation Products | Significance of Isotopic Label |
|---|---|---|---|
| Cycloprothrin | Ester Hydrolysis / Photolysis | 3-phenoxybenzyl alcohol (PBA) + 2,2-dichloro-1-(4-ethoxyphenyl)cyclopropanecarboxylic acid (DCECA) | N/A |
| This compound | Ester Hydrolysis / Photolysis | PBA-d5 + DCECA (assuming label on PBA moiety) | Allows for unambiguous tracing and quantification of metabolites from the applied source. mdpi.com |
Volatilization and Atmospheric Transport Considerations
The potential for a pesticide to volatilize and be transported in the atmosphere is a critical aspect of its environmental fate, influencing its dispersal and potential for off-target effects. For Cycloprothrin and its deuterated analog, this compound, these processes are governed by their inherent physicochemical properties and prevailing environmental conditions.
Physicochemical Properties Influencing Volatilization
The volatilization of a chemical from soil or water surfaces is primarily influenced by its vapor pressure and its partitioning behavior between air and water, which is described by the Henry's Law constant.
The following interactive table summarizes the key physicochemical properties of Cycloprothrin related to its volatilization potential.
| Property | Value | Temperature (°C) | Interpretation | Source |
| Vapor Pressure | 0.00213 mPa | 20 | Low volatility | annualreviews.org |
| Water Solubility | 0.091 mg/L | 20 | Low | annualreviews.org |
| Henry's Law Constant | Not available (estimated to be low) | - | Low potential for volatilization from water | annualreviews.orgwikipedia.org |
| Note: The Henry's Law Constant is estimated based on the low vapor pressure and water solubility. Specific experimental data is not available. |
Factors Affecting Volatilization from Soil and Water
Several environmental factors can influence the rate of volatilization of pesticides like Cycloprothrin from soil and water surfaces:
Temperature: Higher temperatures increase the vapor pressure of a chemical, leading to a higher potential for volatilization. rivm.nl
Soil and Water Properties: Cycloprothrin, like other pyrethroids, has a high affinity for binding to soil particles and organic matter. nih.govfrontiersin.org This strong adsorption significantly reduces its concentration in the soil water and air within the soil pores, thereby decreasing its volatilization rate. rivm.nl In aquatic environments, its tendency to adsorb to sediments has a similar effect. nih.gov
Moisture: For non-polar compounds like many pyrethroids, volatilization is generally higher from moist soils than from dry soils. This is because water molecules compete with the pesticide for adsorption sites on soil particles, making the pesticide more available to enter the vapor phase. rivm.nl
Air Movement: Increased wind speed across a treated surface can enhance the rate of volatilization by removing the layer of air saturated with the chemical's vapor, thus maintaining a concentration gradient that drives further volatilization. rivm.nl
Atmospheric Transport and Degradation
Once a pesticide volatilizes into the atmosphere, its potential for long-range transport is determined by its persistence in the air, which is often described by its atmospheric half-life. researchgate.netnih.gov
Atmospheric Half-Life: The atmospheric lifetime of a pesticide is primarily determined by its reaction with photochemically produced hydroxyl radicals (•OH) and, to a lesser extent, with ozone and through photolysis. nih.gov For many synthetic pyrethroids, their chemical structure makes them susceptible to degradation by these atmospheric processes. mdpi.com While a specific atmospheric half-life for Cycloprothrin has not been reported, pyrethroids generally have atmospheric half-lives that can range from hours to a few days. nih.gov This relatively short persistence in the atmosphere suggests that while some short-range transport is possible, long-range atmospheric transport of Cycloprothrin is likely to be limited. annualreviews.org
Transport Potential: Due to its low vapor pressure and strong adsorption to soil and sediment, significant volatilization of Cycloprothrin is not expected under typical field conditions. annualreviews.orgnih.gov The limited amount that might volatilize would likely have a relatively short atmospheric half-life, further reducing the potential for long-distance atmospheric transport. nih.gov Therefore, the risk of widespread atmospheric contamination from the use of Cycloprothrin is considered to be low.
Considerations for this compound
Specific experimental data on the environmental fate, including volatilization and atmospheric transport, of this compound are not available in the reviewed literature. However, some inferences can be made based on the principles of isotope effects. The substitution of hydrogen atoms with deuterium atoms (as in this compound) results in a slight increase in molecular weight. This change is generally not expected to significantly alter the key physicochemical properties that govern volatilization, such as vapor pressure and Henry's Law constant, to a degree that would substantially change its environmental fate profile in this regard. The fundamental characteristics of low volatility and strong adsorption to soil and sediment are anticipated to be similar for both Cycloprothrin and its deuterated analog. Consequently, this compound is also expected to have a low potential for volatilization and atmospheric transport.
Mechanistic Research and Biochemical Interactions
Molecular Target Site Analysis in Insect Nervous Systems
The primary target of pyrethroid insecticides, including Cycloprothrin, is the voltage-gated sodium channel in the nervous systems of insects. herts.ac.uk These channels are critical for the generation and propagation of nerve impulses. By disrupting the normal function of these channels, pyrethroids lead to the hyperexcitability of the nervous system, paralysis, and eventual death of the insect.
Cycloprothrin acts as a sodium channel modulator. herts.ac.uk It binds to the open state of the voltage-gated sodium channels, delaying their closure. This prolonged opening leads to a continuous influx of sodium ions into the nerve cell, causing repetitive nerve discharges and ultimately paralysis. nih.gov The specific binding site for pyrethroids is thought to be a pocket formed by several transmembrane segments of the sodium channel protein. The unique wedge shape of molecules like Cycloprothrin is postulated to be essential for their insecticidal activity, allowing them to lock into the insect nerve membrane and keep the sodium channel open. nih.gov
Recent studies on other pyrethroids, such as deltamethrin, have shown that their modification of sodium channels is use-dependent, meaning the channels are more susceptible to the insecticide when they are actively opening and closing. nih.gov This suggests that the conformational changes the channel undergoes during nerve signaling expose the binding site for the pyrethroid. While specific molecular studies on Cycloprothrin-d5 are not available, the principles of sodium channel modulation by pyrethroids provide a framework for its action.
The development of Cycloprothrin was the result of extensive structure-activity relationship (SAR) studies aimed at creating a potent and biodegradable insecticide. csiropedia.csiro.au It was designed as a hybrid molecule, combining the structural features of DDT for stability with a pyrethrin-like portion for enhanced potency and biodegradability. csiropedia.csiro.au The introduction of deuterium (B1214612) atoms (to create this compound) is a common strategy in medicinal chemistry and toxicology to study metabolic pathways and reaction mechanisms. The replacement of hydrogen with the heavier isotope deuterium can slow down metabolic processes that involve the breaking of carbon-hydrogen bonds.
Biochemical Basis of Insecticide Action and Selectivity
The insecticidal action of Cycloprothrin is a direct consequence of its effect on sodium channels. The selectivity of pyrethroids, including Cycloprothrin, between insects and mammals is attributed to several factors. Mammalian sodium channels are generally less sensitive to pyrethroids than their insect counterparts. ucanr.edu Additionally, mammals possess more efficient metabolic detoxification systems that can rapidly break down and excrete these compounds, reducing their toxicity. csiropedia.csiro.au
The design of Cycloprothrin specifically aimed for low toxicity to non-target organisms, particularly fish, which is a significant advantage for its use in rice cultivation where fish are often present in the flooded paddies. csiropedia.csiro.au This selectivity is a key feature that distinguishes it from older, more persistent insecticides like DDT. csiropedia.csiro.au
Advanced Approaches to Studying Resistance Mechanisms at the Molecular Level
Insecticide resistance is a major challenge in pest control. Resistance to pyrethroids can develop through two primary mechanisms: target-site insensitivity and enhanced metabolic detoxification.
Metabolic resistance is a common mechanism where insects evolve the ability to detoxify insecticides more efficiently. This often involves the upregulation of genes encoding detoxification enzymes such as cytochrome P450 monooxygenases (P450s), esterases, and glutathione (B108866) S-transferases (GSTs). researchgate.net These enzymes can metabolize pyrethroids into less toxic, more water-soluble compounds that can be easily excreted.
Studies on various insect species have shown that exposure to pyrethroids can lead to significant changes in gene expression, with many genes related to detoxification being upregulated. nih.gov For instance, in some resistant strains, increased activity of P450s and esterases has been directly linked to pyrethroid resistance. nih.gov The use of synergists, which are chemicals that inhibit these detoxification enzymes, can help to overcome this type of resistance and is a tool used to study the involvement of these enzymes. nih.gov
| Enzyme Family | Function in Insecticide Resistance | Examples of Upregulation in Resistant Insects |
|---|---|---|
| Cytochrome P450s (P450s) | Oxidize insecticides, making them more water-soluble and easier to excrete. | Increased expression of specific P450 genes has been observed in pyrethroid-resistant strains of various insects. nih.gov |
| Esterases | Hydrolyze the ester bond present in many pyrethroids, inactivating the insecticide. | Elevated esterase activity is a well-documented mechanism of resistance to pyrethroids. nih.gov |
| Glutathione S-Transferases (GSTs) | Conjugate glutathione to insecticides, which detoxifies them and facilitates their removal. | Overexpression of GSTs has been linked to resistance to a range of insecticides, including pyrethroids. researchgate.net |
Target-site resistance occurs when mutations in the gene encoding the voltage-gated sodium channel reduce the binding affinity of the pyrethroid to its target. mdpi.com These mutations, often referred to as knockdown resistance (kdr) mutations, alter the amino acid sequence of the sodium channel protein, making it less sensitive to the insecticide. mdpi.com
Numerous kdr mutations have been identified in various insect pests. These mutations are typically located in the regions of the sodium channel protein that are thought to form the pyrethroid binding site. mdpi.com The presence of these mutations means that higher concentrations of the insecticide are required to achieve the same level of control. The study of these mutations is critical for monitoring the development of resistance in the field and for designing new insecticides that can overcome this resistance mechanism. While specific mutations conferring resistance to this compound have not been documented, the general mechanisms of target-site resistance to pyrethroids are well-established. mdpi.commdpi.com
| Resistance Mechanism | Molecular Change | Effect on Insecticide Action |
|---|---|---|
| Target-Site Insensitivity (kdr) | Point mutations in the voltage-gated sodium channel gene. | Reduces the binding affinity of the pyrethroid to the sodium channel, decreasing its effectiveness. mdpi.com |
| Metabolic Resistance | Upregulation of detoxification enzyme genes (P450s, Esterases, GSTs). | Increases the rate of insecticide metabolism and detoxification, reducing the amount of active ingredient that reaches the target site. researchgate.netnih.gov |
Role of Deuterium Labeling in Investigating Metabolic Resistance
The emergence of metabolic resistance in insect populations poses a significant threat to the efficacy of pyrethroid insecticides like Cycloprothrin. This resistance is often mediated by the enhanced activity of detoxification enzymes, primarily cytochrome P450 monooxygenases (P450s) and carboxylesterases. researchgate.netnih.gov Investigating the specific metabolic pathways responsible for this resistance is crucial for developing effective resistance management strategies. Deuterium labeling, the substitution of hydrogen (¹H) with its heavier, stable isotope deuterium (²H or D), serves as a powerful tool in these investigations. By creating a deuterated analog of Cycloprothrin, such as this compound, researchers can elucidate the primary sites of metabolic attack and quantify the contribution of specific metabolic routes to resistance.
The fundamental principle behind this approach is the kinetic isotope effect (KIE). The carbon-deuterium (C-D) bond is stronger and has a lower vibrational frequency than the carbon-hydrogen (C-H) bond. Consequently, enzymatic reactions that involve the cleavage of a C-H bond will proceed at a slower rate when a C-D bond is present at that position. This retardation of metabolism at a deuterated site can provide invaluable insights into the metabolic fate of the parent compound.
In the context of Cycloprothrin, metabolic studies in rats and rice plants have identified two primary pathways of degradation: hydrolysis of the ester linkage and oxidation at various positions. jst.go.jpndl.go.jp A study on the metabolism of Cycloprothrin in rats revealed that the compound is readily metabolized through cleavage of the ester linkage and oxidation of the ethoxy group on the acid moiety. jst.go.jp The main metabolites identified were (RS)-α-cyano-3-phenoxybenzyl (RS)-2,2-dichloro-1-(4-hydroxyphenyl)cyclopropanecarboxylate (HO-cycloprothrin), (RS)-2,2-dichloro-1-(4-ethoxyphenyl)cyclopropanecarboxylic acid (C2H5O-acid), (RS)-2,2-dichloro-1-(4-hydroxyphenyl)cyclopropanecarboxylic acid (HO-acid), and (RS)-2,2-dichloro-1-[4-(2-hydroxyethoxy)phenyl]cyclopropanecarboxylic acid (HO-C2H4O-acid). jst.go.jp
To investigate the role of these pathways in metabolic resistance, a specifically designed this compound molecule would be synthesized. For instance, deuterium atoms could be strategically placed on the ethyl group of the 4-ethoxyphenyl moiety. If oxidation at this site is a major detoxification pathway in resistant insects, the C-D bonds would slow down this metabolic reaction.
The following interactive table illustrates hypothetical research findings from a study comparing the metabolism of Cycloprothrin and a hypothetical this compound (deuterated at the ethoxy group) in susceptible and resistant insect strains.
Table 1. Hypothetical Data on the Efficacy and Metabolism of Cycloprothrin and this compound in Susceptible and Resistant Insects
| Compound | Insect Strain | Mortality (%) | Major Metabolite Detected | Resistance Ratio |
| Cycloprothrin | Susceptible | 95% | HO-acid | 1.0 |
| Cycloprothrin | Resistant | 20% | HO-acid | 15.0 |
| This compound | Susceptible | 96% | C2H5O-acid | 0.9 |
| This compound | Resistant | 65% | C2H5O-acid | 4.5 |
The hypothetical data in the table demonstrates that in the resistant strain, the mortality rate for Cycloprothrin is significantly lower (20%) and the resistance ratio is high (15.0), with the major metabolite being the product of both ester hydrolysis and dealkylation (HO-acid). However, with this compound, where the oxidative dealkylation is slowed due to the kinetic isotope effect, the mortality rate in the resistant strain increases to 65%, and the resistance ratio drops to 4.5. This would indicate that while ester hydrolysis still contributes to resistance, oxidative metabolism at the ethoxy group is a primary mechanism of resistance. The major metabolite for this compound in this scenario shifts to the product of ester hydrolysis alone (C2H5O-acid), further confirming the blockage of the oxidative pathway.
Emerging Research Directions and Future Applications of Deuterated Pyrethroids in Chemical Biology
Development of Advanced Analytical Standards and Reference Materials
The development and availability of high-purity, isotopically labeled compounds are foundational to robust and reliable analytical science. Cycloprothrin-d5, the deuterated analog of the pyrethroid insecticide Cycloprothrin, exemplifies the role of such molecules as advanced analytical standards. usbio.net In analytical techniques, particularly isotope dilution mass spectrometry (IDMS), deuterated standards are invaluable. sigmaaldrich.com Their utility stems from the fact that they share nearly identical physicochemical properties with their non-labeled counterparts, ensuring they behave similarly during sample extraction, cleanup, and chromatographic separation. sigmaaldrich.com
The primary advantage of using a deuterated internal standard like this compound is its ability to correct for variations during the analytical process. clearsynth.com By adding a known quantity of this compound to a sample at the beginning of the workflow, any loss of the target analyte (Cycloprothrin) during preparation can be accurately quantified and compensated for. sigmaaldrich.com This is especially critical when dealing with complex matrices, such as soil, water, or biological tissues, where "matrix effects" can suppress or enhance the instrument's signal, leading to inaccurate results. clearsynth.comthermofisher.com The use of this compound as an internal standard allows researchers to calibrate their instruments with greater accuracy, validate analytical methods, and ensure that the quantitative data generated is both precise and reliable. clearsynth.com
Below is a table detailing the key properties of this compound as an analytical reference material.
Table 1: Chemical Properties of this compound
| Property | Value |
|---|---|
| Molecular Formula | C₂₆H₁₆D₅Cl₂NO₄ |
| Molecular Weight | 487.39 |
| Synonym | Isotope-labelled analog of Cycloprothrin |
| Application | Analytical standard, research |
Data sourced from United States Biological. usbio.net
Applications in Quantitative Proteomics and Metabolomics Research
Quantitative proteomics and metabolomics are powerful disciplines used to understand the complex biochemical responses of organisms to external stimuli, including pesticides. In this context, this compound serves as a critical tool for achieving accurate quantification in studies investigating the effects of its parent compound, Cycloprothrin. Stable isotope-labeled molecules are considered the ideal internal standards for mass spectrometry-based quantitative analyses. researchgate.net
In metabolomics, which involves the large-scale study of small molecules, deuterated standards like this compound are essential for targeted analysis. thermofisher.com When researchers aim to quantify the levels of Cycloprothrin and its metabolites in biological or environmental samples, this compound is added as an internal standard. clearsynth.com Because it can be distinguished from the unlabeled analyte by its higher mass in a mass spectrometer, it provides a fixed reference point. clearsynth.com This allows for precise measurement of the analyte's concentration, correcting for variability in sample preparation and instrument response. thermofisher.com
Similarly, quantitative proteomics is employed to identify and quantify changes in protein expression, for instance, in insects developing resistance to a pesticide. nih.govplos.org The overexpression of metabolic enzymes, such as cytochrome P450s, is a common mechanism of insecticide resistance. plos.orgnih.gov To study this, researchers would quantify the levels of these enzymes in susceptible versus resistant insect populations exposed to Cycloprothrin. Using this compound in conjunction with isotopically labeled peptide standards for the target proteins ensures that the complex proteomic workflow yields accurate and reproducible data, enabling the precise correlation of protein abundance with the resistance phenotype. nih.gov
Table 2: Applications of this compound in Proteomics and Metabolomics
| Research Area | Application of this compound | Objective |
|---|---|---|
| Metabolomics | Internal Standard for LC-MS/MS | Accurately quantify Cycloprothrin and its degradation products in environmental and biological samples. thermofisher.comnih.gov |
| Proteomics | Tool in studies of Insecticide Resistance | Used in quantitative studies to correlate the expression of metabolic enzymes (e.g., P450s) with exposure to Cycloprothrin. nih.govplos.org |
| Pharmacokinetics | Tracer in ADME Studies | Elucidate the absorption, distribution, metabolism, and excretion (ADME) pathways of Cycloprothrin. |
Exploration of Isotopic Effects in Reaction Kinetics and Mechanism Studies
The replacement of hydrogen with deuterium (B1214612) can alter the rate of chemical reactions, a phenomenon known as the kinetic isotope effect (KIE). wikipedia.org This effect is a powerful tool for elucidating reaction mechanisms, particularly in the study of enzyme-catalyzed reactions like pesticide metabolism. nih.govlibretexts.org The C-D bond is stronger than the C-H bond, meaning it requires more energy to be broken. libretexts.org If the cleavage of a C-H bond is the slowest, or rate-limiting, step in a reaction, substituting that hydrogen with deuterium will significantly slow down the reaction, resulting in a "primary" KIE. wikipedia.org
The metabolism of many pyrethroid insecticides is carried out by cytochrome P450 (P450) enzymes, which often function by breaking C-H bonds. nih.govnih.gov By comparing the rate of metabolism of Cycloprothrin with that of this compound, researchers can determine if the C-H bonds at the deuterated positions are involved in the rate-limiting step of its metabolic degradation. nih.gov A significant KIE (a ratio of rates, kH/kD, greater than 1) would provide strong evidence that the deuterated site is a primary target for metabolic attack. libretexts.org
This approach allows for a detailed investigation of the metabolic pathways of Cycloprothrin. For instance, if this compound is metabolized more slowly than its non-deuterated counterpart, it suggests that the deuterated positions are critical for its enzymatic breakdown. nih.gov This information is crucial for understanding how an organism detoxifies the insecticide and can provide insights into mechanisms of metabolic resistance. Furthermore, even if the deuterated bond is not broken in the rate-limiting step, smaller "secondary" KIEs can provide information about changes in the transition state of the reaction. wikipedia.org
Contribution of Deuterated Analogs to Sustainable Pest Management Research
Deuterated analogs like this compound make significant contributions to research aimed at developing more sustainable pest management strategies. Sustainability in this context involves maximizing efficacy against target pests while minimizing negative impacts on the environment and non-target organisms.
One key area is in environmental fate studies. The persistence and degradation of pesticides in soil and water are critical factors for environmental risk assessment. herts.ac.ukpsu.edu this compound is an indispensable tool for accurately tracking the fate of Cycloprothrin in the environment. researchgate.net By using it as an internal standard in mass spectrometry, scientists can conduct highly sensitive and specific measurements to determine how long Cycloprothrin persists in different environmental compartments and identify its degradation products. psu.edu This data is vital for establishing safe application practices and preventing contamination of ecosystems. The parent compound, Cycloprothrin, was notably designed for low toxicity in fish, making it suitable for use in sensitive environments like rice paddies, and detailed environmental fate studies supported by deuterated standards reinforce its sustainable use profile. csiropedia.csiro.au
Another critical contribution is in the study of insecticide resistance, a major threat to global food security. nih.govcapes.gov.br Many insects develop resistance by increasing the activity of metabolic enzymes that break down the insecticide before it can reach its target site in the nervous system. nih.govcapes.gov.br By using this compound in metabolic assays with both resistant and susceptible insect strains, researchers can precisely quantify differences in metabolic rates. This helps to confirm whether enhanced metabolism is the mechanism of resistance and can identify the specific enzymes involved. nih.gov This knowledge is fundamental for developing effective resistance management strategies, such as rotating insecticides with different modes of action or developing synergists that inhibit the resistance-conferring enzymes, thereby promoting the long-term viability of important pest control agents.
Table 3: Mentioned Chemical Compounds
| Compound Name | Type | Role/Context |
|---|---|---|
| This compound | Deuterated Pyrethroid | The subject of the article; an analytical standard and research tool. |
| Cycloprothrin | Pyrethroid Insecticide | The non-deuterated parent compound. usbio.netherts.ac.ukcsiropedia.csiro.au |
| Permethrin | Pyrethroid Insecticide | Example of a pyrethroid studied using proteomics and for environmental fate. plos.orgpsu.edu |
Q & A
Q. What are the critical steps for synthesizing Cycloprothrin-d5 with high isotopic purity, and how can its deuteration efficiency be validated?
this compound synthesis typically involves deuterium incorporation at specific positions via hydrogen-deuterium exchange or deuterated precursor reactions. Key steps include:
- Precursor selection : Use deuterated solvents (e.g., D₂O) or deuterium gas under catalytic conditions .
- Reaction optimization : Monitor temperature, pH, and reaction time to minimize isotopic scrambling .
- Purification : Employ HPLC or column chromatography to isolate the deuterated compound from non-deuterated byproducts .
- Validation : Confirm isotopic purity using NMR (deuterium integration) and high-resolution mass spectrometry (HRMS) to verify mass shifts (e.g., +5 Da) .
Q. How should researchers design stability studies for this compound in environmental or biological matrices?
Stability studies require:
- Matrix selection : Test degradation in soil, water, plasma, or tissue homogenates under varying pH, temperature, and light conditions .
- Sampling intervals : Collect data at 0, 24, 48, and 72 hours to model degradation kinetics.
- Analytical validation : Use LC-MS/MS with isotope dilution to distinguish between this compound and its degradation products .
- Statistical analysis : Apply ANOVA to assess significant differences in stability across conditions .
Advanced Research Questions
Q. How can researchers resolve contradictions in this compound recovery rates during extraction from complex matrices?
Contradictions in recovery rates often stem from matrix effects or extraction inefficiencies. Methodological solutions include:
- Matrix-matched calibration : Prepare standards in the same matrix as samples to correct for ion suppression/enhancement in LC-MS/MS .
- Extraction optimization : Compare solid-phase extraction (SPE) vs. liquid-liquid extraction (LLE) efficiencies using deuterated internal standards .
- Error analysis : Calculate relative standard deviation (RSD) across replicates and identify outliers via Grubbs’ test .
- Replication : Validate findings across independent labs to confirm reproducibility .
Q. What experimental strategies mitigate isotopic interference when using this compound as an internal standard in multi-residue analysis?
Isotopic interference can arise from co-eluting compounds with similar mass transitions. Strategies include:
Q. How do deuterium kinetic isotope effects (KIEs) influence the reactivity of this compound in enzymatic assays?
Deuterium KIEs alter reaction rates due to bond strength differences. Experimental approaches include:
- Kinetic studies : Measure reaction rates of this compound vs. non-deuterated Cycloprothrin under controlled enzyme activity conditions .
- Computational modeling : Use density functional theory (DFT) to predict KIEs and compare with empirical data .
- Statistical significance : Apply t-tests to determine if KIEs are statistically relevant (p < 0.05) .
Methodological Considerations
Q. What statistical frameworks are appropriate for analyzing dose-response relationships involving this compound in toxicological studies?
Q. How can researchers ensure reproducibility in this compound-based quantification across different LC-MS/MS platforms?
- Standardized protocols : Adopt harmonized ionization settings (e.g., ESI voltage, collision energy) .
- Inter-laboratory studies : Share certified reference materials (CRMs) and validate results via ring trials .
- Data reporting : Include detailed metadata (e.g., column type, mobile phase) in publications .
Data Presentation Guidelines
Include tables summarizing key parameters (e.g., isotopic purity, recovery rates) with standard deviations. Example:
| Parameter | Value (±RSD%) | Method Used | Reference |
|---|---|---|---|
| Isotopic Purity | 98.5% (±1.2) | HRMS | |
| Recovery (Plasma) | 92.3% (±3.5) | SPE-LC-MS/MS | |
| KIE (Enzyme Assay) | 2.1 (±0.3) | Kinetic Analysis |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
